molecular formula C27H37ClN4O3S2 B2960046 N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1215750-10-9

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No. B2960046
CAS RN: 1215750-10-9
M. Wt: 565.19
InChI Key: LCGLFIZPBQTNTJ-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H37ClN4O3S2 and its molecular weight is 565.19. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potent inhibitory effects on acetylcholinesterase, an enzyme involved in breaking down acetylcholine and thus a target for antidementia agents. The modification of benzamide derivatives with piperidine and related structures has led to significant enhancements in activity, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's (Sugimoto et al., 1990).

Antimycobacterial Activity

Thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds exhibit significant in vitro activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as novel therapeutic agents for tuberculosis (Jeankumar et al., 2013).

Anticancer Activity

Research has also focused on the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These compounds, due to their structural features, including the presence of piperidine moieties, could also be explored for their potential anticancer activities, as indicated by their cytotoxic profiles against various cancer cell lines (Lv et al., 2017).

Anti-inflammatory and Antiallergic Activities

Compounds bearing piperidine structures have been investigated for their potential anti-inflammatory and antiallergic activities. The structural modifications to incorporate piperidine and thiazole units have resulted in compounds with promising activity profiles in preclinical models, suggesting their applicability in treating inflammatory and allergic conditions (Hargrave et al., 1983).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O3S2.ClH/c1-5-29(6-2)18-19-31(27-28-25-21(4)20(3)10-15-24(25)35-27)26(32)22-11-13-23(14-12-22)36(33,34)30-16-8-7-9-17-30;/h10-15H,5-9,16-19H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGLFIZPBQTNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

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